4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE
Overview
Description
4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom, a chlorophenyl group, and a piperazine moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the bromine and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the bromine or chlorine positions.
Scientific Research Applications
4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(trifluoromethyl)phenyl-1H-1,2,3-triazol-4-ylmethylpiperazin-1-ylbenzo[d]isoxazole
- 4-bromo-1-(2-chloroethyl)-1H-pyrazole
Uniqueness
4-BROMO-1-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-5-METHYL-1H-INDOLE-2,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the bromine and piperazine moieties, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2/c1-13-5-6-16-17(18(13)21)19(26)20(27)25(16)12-23-7-9-24(10-8-23)15-4-2-3-14(22)11-15/h2-6,11H,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBUEBAHXSGJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=O)C2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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